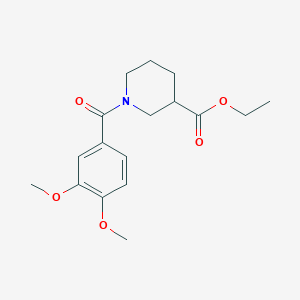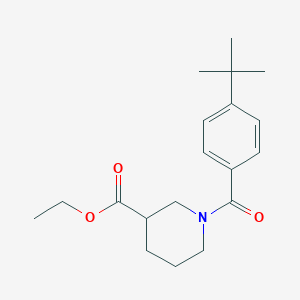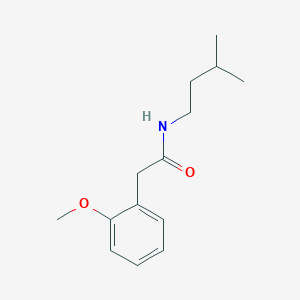![molecular formula C17H21NO4 B261950 3-butyl-8-[(1Z)-N-hydroxyethanimidoyl]-7-methoxy-4-methyl-2H-chromen-2-one](/img/structure/B261950.png)
3-butyl-8-[(1Z)-N-hydroxyethanimidoyl]-7-methoxy-4-methyl-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-butyl-8-[(1Z)-N-hydroxyethanimidoyl]-7-methoxy-4-methyl-2H-chromen-2-one is a chemical compound with potential applications in scientific research. This compound is also known as AG-879 and has been the subject of extensive research due to its ability to inhibit certain enzymes and proteins.
Mecanismo De Acción
AG-879 works by inhibiting the activity of the epidermal growth factor receptor (EGFR) tyrosine kinase. This enzyme is involved in the regulation of cell growth and division, and its overexpression has been linked to the development and progression of cancer. By inhibiting EGFR, AG-879 can slow down or even stop the growth of cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, AG-879 has also been shown to have other biochemical and physiological effects. For example, it has been found to inhibit the activity of the protein kinase C (PKC) enzyme, which is involved in the regulation of cell signaling and gene expression. AG-879 has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using AG-879 in lab experiments is its specificity for EGFR tyrosine kinase. This allows researchers to target this enzyme specifically, without affecting other cellular processes. However, one limitation of using AG-879 is its potential toxicity, which can vary depending on the cell type and concentration used.
Direcciones Futuras
There are several potential future directions for research involving AG-879. One area of interest is in the development of new cancer therapies that target EGFR and other related enzymes and proteins. Another potential direction is in the study of the mechanisms underlying the anti-inflammatory properties of AG-879, which could lead to the development of new treatments for inflammatory diseases. Finally, there is potential for the development of new synthetic methods for AG-879, which could improve its availability and reduce its cost for scientific research.
Métodos De Síntesis
The synthesis of 3-butyl-8-[(1Z)-N-hydroxyethanimidoyl]-7-methoxy-4-methyl-2H-chromen-2-one involves several steps, including the condensation of 3-butyl-4-hydroxy-7-methoxy-2H-chromen-2-one with N-hydroxyethanimidamide, followed by the addition of methyl iodide and potassium carbonate. The resulting product is then purified through column chromatography to yield the final compound.
Aplicaciones Científicas De Investigación
3-butyl-8-[(1Z)-N-hydroxyethanimidoyl]-7-methoxy-4-methyl-2H-chromen-2-one has been shown to have potential applications in scientific research. One area of interest is in the study of cancer, as AG-879 has been found to inhibit the activity of certain enzymes and proteins that are involved in tumor growth and metastasis.
Propiedades
Nombre del producto |
3-butyl-8-[(1Z)-N-hydroxyethanimidoyl]-7-methoxy-4-methyl-2H-chromen-2-one |
|---|---|
Fórmula molecular |
C17H21NO4 |
Peso molecular |
303.35 g/mol |
Nombre IUPAC |
3-butyl-8-[(Z)-N-hydroxy-C-methylcarbonimidoyl]-7-methoxy-4-methylchromen-2-one |
InChI |
InChI=1S/C17H21NO4/c1-5-6-7-13-10(2)12-8-9-14(21-4)15(11(3)18-20)16(12)22-17(13)19/h8-9,20H,5-7H2,1-4H3/b18-11- |
Clave InChI |
OSYHJZZOECHPER-WQRHYEAKSA-N |
SMILES isomérico |
CCCCC1=C(C2=C(C(=C(C=C2)OC)/C(=N\O)/C)OC1=O)C |
SMILES |
CCCCC1=C(C2=C(C(=C(C=C2)OC)C(=NO)C)OC1=O)C |
SMILES canónico |
CCCCC1=C(C2=C(C(=C(C=C2)OC)C(=NO)C)OC1=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




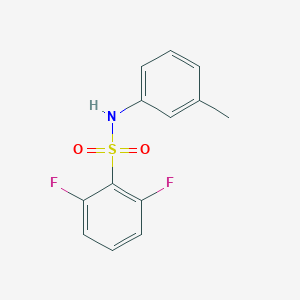
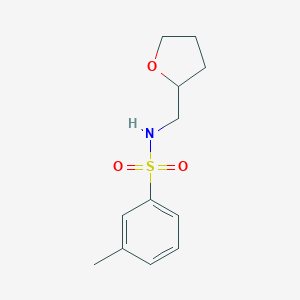
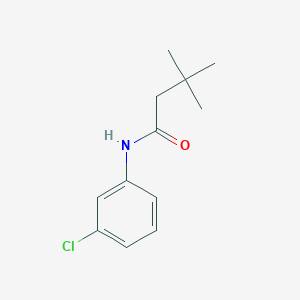
![1-[(2-Fluorophenyl)sulfonyl]-4-methylpiperidine](/img/structure/B261877.png)


![3-cyclopentyl-N-[2-(4-morpholinyl)ethyl]propanamide](/img/structure/B261884.png)

